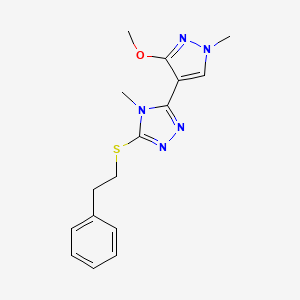

3-(3-méthoxy-1-méthyl-1H-pyrazol-4-yl)-4-méthyl-5-(phénéthylthio)-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

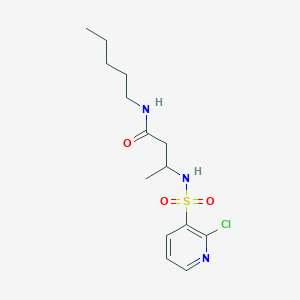

3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C16H19N5OS and its molecular weight is 329.42. The purity is usually 95%.

BenchChem offers high-quality 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-5-(phenethylthio)-4H-1,2,4-triazole including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents Cytotoxiques

Ce composé pourrait être utilisé dans la conception et la synthèse de nouveaux agents cytotoxiques . Une série de nouveaux dérivés a été conçue et synthétisée en plusieurs étapes avec des procédures réactionnelles acceptables et des rendements quantitatifs . Ces nouveaux dérivés synthétisés ont été criblés pour leur viabilité cellulaire in vitro/études cytotoxiques contre la lignée cellulaire de cancer du sein humain (MCF-7) à différentes concentrations . La plupart des dérivés ont montré une activité cytotoxique prometteuse .

Agents Antileishmaniens

Les composés portant un pyrazole, comme celui-ci , sont connus pour leurs effets pharmacologiques divers, notamment leurs activités antileishmaniennes puissantes . Certains pyrazoles couplés à l'hydrazine ont été synthétisés avec succès et leurs structures ont été vérifiées . Les activités antileishmaniennes in vitro des dérivés de pyrazole synthétisés ont été évaluées contre l'isolement clinique de Leishmania aethiopica .

Agents Antimalariens

Les mêmes pyrazoles couplés à l'hydrazine ont également été évalués pour leurs activités antimalariennes in vivo contre des souris infectées par Plasmodium berghei . Le résultat a révélé que certains des composés cibles ont induit de meilleurs effets d'inhibition contre Plasmodium berghei .

Études de Docking Moléculaire

L'étude de docking moléculaire réalisée sur Lm-PTR1, complexé avec la triméthoprime, a justifié la meilleure activité antileishmanienne de l'un des dérivés de pyrazole . Cela suggère que ces composés pourraient être utilisés dans des études de docking moléculaire pour comprendre leurs interactions avec les protéines cibles.

Développement de Médicaments pour le Cancer du Poumon Non à Petites Cellules (CPNPC)

Le récepteur mutant du facteur de croissance épidermique (EGFR) est un moteur majeur du cancer du poumon non à petites cellules (CPNPC) . Les inhibiteurs de première génération commercialisés, tels que l'erlotinib, ont un effet bénéfique transitoire chez les patients atteints de CPNPC avec mutation EGFR avant que les mécanismes de résistance ne rendent ces inhibiteurs inefficaces . Les composés portant un pyrazole pourraient potentiellement être utilisés dans le développement de nouveaux médicaments pour le CPNPC.

Études de Résistance aux Médicaments

Compte tenu des applications potentielles dans diverses maladies, ce composé pourrait également être utilisé dans des études portant sur la résistance aux médicaments. Par exemple, l'efficacité des médicaments antileishmaniens et antimalariens existants est souvent compromise en raison de résultats de traitement sous-optimaux et de l'émergence de Plasmodium falciparum résistant aux médicaments . Ce composé pourrait être utilisé dans des études pour comprendre les mécanismes de résistance aux médicaments et développer des stratégies pour la surmonter.

Mécanisme D'action

Target of Action

The compound, also known as 3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole, is a pyrazole-bearing compound. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

It is known that the compound interacts with its targets and results in significant antileishmanial and antimalarial activities . A molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

The biochemical pathways affected by this compound are those related to the life cycles of Leishmania aethiopica and Plasmodium berghei . The compound interferes with these pathways, leading to the death of these organisms and thus exhibiting its antileishmanial and antimalarial effects .

Pharmacokinetics

The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .

Result of Action

The compound exhibits superior antipromastigote activity, which is more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with significant suppression .

Propriétés

IUPAC Name |

3-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-5-(2-phenylethylsulfanyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5OS/c1-20-11-13(15(19-20)22-3)14-17-18-16(21(14)2)23-10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELFHILDRRJDRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2360058.png)

![N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2360059.png)

![1-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2360060.png)

![3-Cyclopropyl-1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2360064.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2360067.png)

![2-bromo-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2360073.png)

![8-(2-hydroxyethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2360076.png)

![Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2360077.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2360078.png)